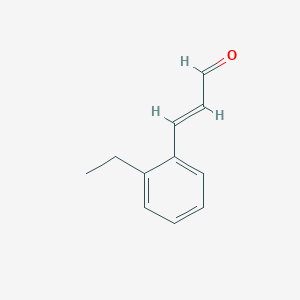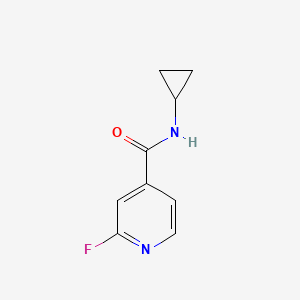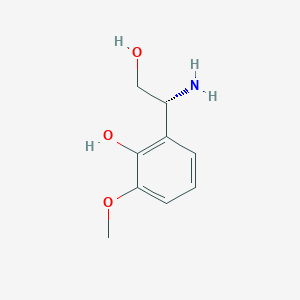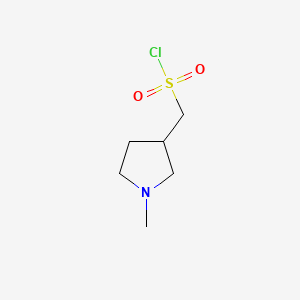
(1-Methylpyrrolidin-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrrolidin-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both the pyrrolidine ring and the methanesulfonyl chloride group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of (1-Methylpyrrolidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent any side reactions. The general reaction scheme is as follows:
(1-Methylpyrrolidin-3-yl)methanol+Methanesulfonyl chloride→(1-Methylpyrrolidin-3-yl)methanesulfonyl chloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylpyrrolidin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to (1-Methylpyrrolidin-3-yl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
(1-Methylpyrrolidin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (1-Methylpyrrolidin-3-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of a wide range of chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: Lacks the pyrrolidine ring but shares the sulfonyl chloride group.
(1-Methylpyrrolidin-3-yl)methanol: Precursor to (1-Methylpyrrolidin-3-yl)methanesulfonyl chloride.
(1-Methylpyrrolidin-3-yl)methanesulfonamide: A reduced form of the compound.
Uniqueness
The presence of both the pyrrolidine ring and the methanesulfonyl chloride group in this compound makes it unique compared to other sulfonyl chlorides. This combination allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C6H12ClNO2S |
|---|---|
Poids moléculaire |
197.68 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S/c1-8-3-2-6(4-8)5-11(7,9)10/h6H,2-5H2,1H3 |
Clé InChI |
HVCFAPPDXSZVHL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



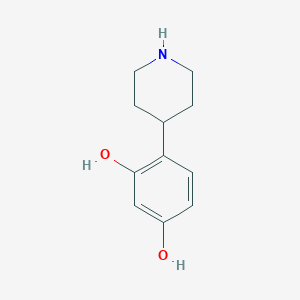

![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
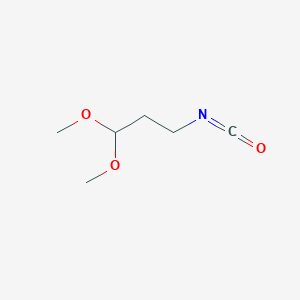

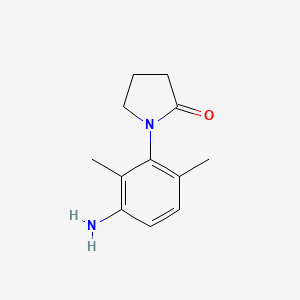
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)

